N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide
Description
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is a synthetic small molecule characterized by a tetrahydroquinoline core modified with an acetyl group at the 1-position and a 4-ethoxybenzamide moiety at the 6-position.
Properties
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-3-25-18-9-6-15(7-10-18)20(24)21-17-8-11-19-16(13-17)5-4-12-22(19)14(2)23/h6-11,13H,3-5,12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHNLAHWFSYAOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline derivative, followed by the introduction of the acetyl group. The final step involves the coupling of the quinoline derivative with 4-ethoxybenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide, while reduction can produce N-(1-hydroxy-3,4-dihydro-2H-quinolin-6-yl)-4-ethoxybenzamide.
Scientific Research Applications
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below highlights key structural and functional differences between N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide and related compounds:
Key Findings from Comparative Studies
This contrasts with the QOD derivative, where the benzodioxol group introduces polar oxygen atoms, balancing lipophilicity and solubility . The acetyl group at the 1-position may stabilize the tetrahydroquinoline ring conformation, a feature absent in QOD (which has a methyl group), suggesting differences in target-binding kinetics .
Functional Group Influence on Target Specificity The 4-ethoxybenzamide moiety shares pharmacophoric similarities with antifungal isocoumarins (e.g., botryospyrone D), though the latter’s isocoumarin core confers distinct electronic properties .
The absence of clinical data for all analogs underscores the need for further preclinical profiling, particularly regarding toxicity and metabolic stability.
Biological Activity
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is a complex organic compound that has garnered interest for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features a tetrahydroquinoline moiety linked to an ethoxybenzamide group. Its unique structure is believed to contribute to its diverse biological activities. The molecular formula of this compound is with a molecular weight of approximately 346.39 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways.
- Gene Expression Alteration : The compound may affect the expression of genes associated with disease processes.
Antimicrobial Properties
Research indicates that compounds containing sulfonamide and tetrahydroquinoline structures often exhibit significant antimicrobial properties. In particular, sulfonamides are well-known for their antibacterial effects. This compound has been investigated for its potential in treating bacterial infections due to these properties.
Anticancer Activity
Studies have suggested that the tetrahydroquinoline derivatives possess anticancer properties. The mechanism may involve the induction of apoptosis in cancer cells and inhibition of tumor growth through various pathways. Specific studies have noted the compound's potential in targeting cancer cell lines, although detailed case studies are still required to establish efficacy and safety.
Table 1: Summary of Biological Activities
Notable Studies
- Antibacterial Efficacy : A study demonstrated that derivatives similar to this compound showed effective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess potency.
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines indicated that the compound could significantly reduce cell viability at specific concentrations. Further research is needed to explore the underlying mechanisms and potential therapeutic applications.
- Pharmacokinetics Studies : Investigations into the pharmacokinetics of the compound revealed insights into its absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for understanding its therapeutic potential and safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
